Calopogoniumisoflavone A
Description
Contextualization within Isoflavonoid (B1168493) Chemistry and Biological Significance
Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, a structural isomer of flavonoids where the B-ring is attached to the C-3 position of the C-ring, rather than the C-2 position. This structural distinction imparts unique biochemical properties and biological activities. Isoflavones are recognized for a wide array of pharmacological effects, including antioxidant, antimicrobial, and cytotoxic activities. nih.govmdpi.commdpi.com Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to potential applications in hormone-related conditions.
The isoflavonoid family is diverse, with variations in hydroxylation, methoxylation, and prenylation patterns on the basic skeleton. These modifications significantly influence the biological activity of the individual compounds. Calopogoniumisoflavone A fits within this chemical landscape, and its specific substitution pattern dictates its unique properties.
Historical Perspective of this compound Discovery and Initial Characterization
The initial isolation and characterization of this compound were first reported in scientific literature in 1996. The compound was identified during a phytochemical investigation of the plant species Millettia dura. uonbi.ac.ke This discovery contributed to the growing knowledge of isoflavone (B191592) distribution within the Leguminosae family, to which Millettia belongs.
Subsequent studies have also identified related compounds, such as 6-methoxycalopogonium isoflavone A, which was isolated from the stems of Placolobium vietnamense. tandfonline.cominformahealthcare.com The characterization of these molecules relies on a combination of spectroscopic techniques.
Initial Characterization Techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to determine the carbon-hydrogen framework of the molecule, including the positions of substituents on the aromatic rings. |
| Mass Spectrometry (MS) | Provides information on the molecular weight and elemental composition of the compound. |
| Ultraviolet (UV) Spectroscopy | Helps to identify the chromophoric system characteristic of the isoflavone skeleton. |
| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups, such as hydroxyl and carbonyl groups. |
Through the application of these analytical methods, the precise chemical structure of this compound was elucidated, paving the way for further investigation into its biological potential.
Research into the biological activities of this compound has included assessments of its cytotoxicity. In a study investigating isoflavones from Millettia dura, this compound was among the compounds tested for its effects against various cell lines. uonbi.ac.ke Additionally, the related compound, 6-methoxycalopogonium isoflavone A, demonstrated cytotoxic activity against the HepG2 human liver cancer cell line. tandfonline.cominformahealthcare.com The broader class of isoflavones has been investigated for antimicrobial properties, with studies showing activity against various pathogenic bacteria. nih.govbac-lac.gc.ca
Properties
CAS No. |
31273-64-0 |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.37 |
Synonyms |
NSC 604844; 3-(4-Methoxyphenyl)-8,8-dimethyl-4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one (9CI) |
Origin of Product |
United States |
Natural Occurrence and Botanical Origins of Calopogoniumisoflavone a
Distribution in Calopogonium Species
Calopogoniumisoflavone A is notably found within the plant species Calopogonium mucunoides. evitachem.comtandfonline.comnih.gov This tropical herb, belonging to the Fabaceae family, is distributed across Africa, America, and the Pacific regions. tandfonline.com
Specificity within Calopogonium mucunoides
Research has confirmed the isolation of this compound from various parts of the Calopogonium mucunoides plant. tandfonline.comnih.govresearchgate.net It is one of several isoflavones identified in this species, alongside compounds such as 4'-O-methylalpinumisoflavone, 4'-O-methylderrone, alpinumisoflavone, and daidzein (B1669772). tandfonline.comnih.gov
Anatomical Localization within Plant Tissues
While specific studies on the precise anatomical localization of this compound within Calopogonium mucunoides are not extensively detailed in the provided results, the isolation of the compound has been achieved from the whole plant, suggesting a widespread distribution. tandfonline.comnih.govresearchgate.net In leguminous plants, isoflavonoids are generally found in various tissues, including roots, seedlings, leaves, and are particularly abundant in seeds. oup.com The biosynthesis of these compounds can be tissue-specific, with different parts of the plant, such as the hypocotyls and cotyledons, having the ability to synthesize them. oup.com
Presence in Other Plant Genera
The occurrence of this compound is not limited to the Calopogonium genus. It has also been identified in species belonging to the Millettia genus, another member of the Fabaceae family. uncst.go.ugnih.gov The genus Millettia comprises over 260 species found in tropical and subtropical regions. nih.govresearchgate.net
Identification in Millettia ferruginea
This compound has been specifically isolated from Millettia ferruginea. uncst.go.ugnih.govingentaconnect.comresearchgate.netplantaedb.com This plant species, endemic to Ethiopia, is known to contain a variety of isoflavonoids. uncst.go.ugju.edu.et The compound has been identified in the seeds of Millettia ferruginea alongside other isoflavones like barbigerone (B1667746) and durmillone. ingentaconnect.comresearchgate.netresearchgate.net
Related Isoflavonoids in Millettia Species
The genus Millettia is a rich source of a diverse array of isoflavonoids. nih.govresearchgate.netresearchgate.net Phytochemical investigations of various Millettia species have led to the isolation of numerous related compounds. These include prenylated isoflavonoids, rotenoids, isoflavans, and glycosylated isoflavones. nih.govresearchgate.net For instance, studies on Millettia dura and Millettia ferruginea have revealed a significant number of isoflavones, many of which feature a prenyl group at the C-8 position or a modified 2,2-dimethylchromene ring. uncst.go.ug Other identified isoflavonoids in the Millettia genus include 8-O-methylretusin, durmillone, maximaisoflavone B, and afrormosin. uonbi.ac.ke
Isolation, Purification, and Structural Elucidation Methodologies of Calopogoniumisoflavone a
Extraction and Fractionation Techniques from Plant Matrices
The initial step in the isolation of Calopogoniumisoflavone A from its natural plant sources involves the extraction of the compound from the dried and powdered plant material. A common approach involves the use of organic solvents to efficiently solubilize the target isoflavone (B191592) and related secondary metabolites.
One documented method for the extraction of isoflavonoids from Calopogonium mucunoides, a known source of this compound, utilizes a solvent mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a 1:1 ratio. nih.gov This combination of a moderately polar and a polar solvent is effective in extracting a broad range of compounds, including isoflavones. The dried and powdered leaves, roots, or seeds of the plant are subjected to extraction with this solvent mixture, followed by concentration of the resulting crude extract. nih.gov
For related species such as Millettia griffoniana, from which other isoflavones have been isolated, a preliminary extraction with a nonpolar solvent like n-hexane is often performed. tandfonline.comwaters.com This initial step, typically carried out at room temperature over an extended period (e.g., 24 hours), serves to remove highly nonpolar constituents like fats and waxes. The resulting defatted plant material can then be extracted with solvents of increasing polarity to isolate the desired isoflavones.
Following the initial extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes fractionation. This is commonly achieved through column chromatography over a solid stationary phase, such as silica (B1680970) gel. The extract is loaded onto the column and eluted with a solvent system of gradually increasing polarity. This process separates the components of the mixture based on their differential affinities for the stationary and mobile phases, yielding fractions with a higher concentration of the target compound. These fractions are typically monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest for further purification. tandfonline.com
Advanced Chromatographic Purification Strategies
Following initial fractionation, more advanced chromatographic techniques are essential to achieve the high degree of purity required for unambiguous structural elucidation and other scientific investigations.
High-Performance Liquid Chromatography (HPLC) Applications
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of isoflavones like this compound. waters.com This method offers high resolution and reproducibility, making it ideal for separating structurally similar compounds.
In a typical preparative HPLC setup for isoflavone purification, a reversed-phase column, such as a C18 column, is employed. waters.comwaters.com The mobile phase usually consists of a mixture of water and an organic solvent, often acetonitrile (B52724) or methanol, with the addition of a small amount of acid, like formic acid or acetic acid, to improve peak shape and resolution. waters.comwaters.com A gradient elution, where the proportion of the organic solvent is gradually increased over time, is frequently used to effectively separate compounds with a range of polarities. jfda-online.com The eluting compounds are monitored using a UV detector, typically at wavelengths around 254 nm, where isoflavones exhibit strong absorbance. 41.204.161 Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified compound. waters.com
Other Chromatographic Approaches
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). jfda-online.comresearchgate.netjasco-global.com While often used for analytical purposes, UHPLC principles can be applied to semi-preparative and preparative scale purifications. waters.com For isoflavone separation, UHPLC methods often utilize C18 or other specialized stationary phases with a mobile phase system similar to that of HPLC, such as water-acetonitrile or water-methanol gradients with acid modifiers. jfda-online.comresearchgate.netjasco-global.comnih.gov The increased efficiency of UHPLC allows for better separation of closely related isomers and impurities. researchgate.net
Supercritical Fluid Chromatography (SFC) is another powerful separation technique that has gained traction for the purification of natural products, including flavonoids. nih.govmdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, often mixed with a small amount of an organic co-solvent like methanol. nih.gov This technique is known for being faster and more environmentally friendly than traditional HPLC due to the lower viscosity and higher diffusivity of the mobile phase. mdpi.com For the separation of flavonoids, polar stationary phases are often preferred. nih.gov The separation can be optimized by adjusting parameters such as pressure, temperature, and the composition of the co-solvent. nih.gov
Spectroscopic and Spectrometric Methods for Structural Assignment
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Through a series of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC), the complete carbon-hydrogen framework of the molecule can be established.
For this compound, ¹H NMR spectroscopy reveals the chemical shifts, multiplicities, and coupling constants of all the hydrogen atoms, providing information about their chemical environment and connectivity. The ¹³C NMR spectrum provides the chemical shifts for each carbon atom in the molecule, indicating the types of functional groups present.
The specific ¹H and ¹³C NMR spectral data for this compound are presented in the tables below.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.91 | s | |
| H-5 | 8.04 | d | 8.9 |
| H-6 | 6.84 | d | 8.9 |
| H-2', H-6' | 7.47 | dd | 9.4, 1.7 |
| H-3', H-5' | 6.95 | dd | 9.4, 1.7 |
| H-4'' | 5.70 | d | 10.0 |
| H-5'' | 6.75 | d | 10.0 |
| OCH₃-4' | 3.82 | s | |
| 2xCH₃-2'' | 1.48 | s |
Data sourced from a 2012 study on isoflavonoids from Calopogonium mucunoides. tandfonline.com
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 152.5 |
| C-3 | 123.6 |
| C-4 | 181.0 |
| C-4a | 106.0 |
| C-5 | 159.6 |
| C-6 | 101.6 |
| C-7 | 162.2 |
| C-8 | 95.6 |
| C-8a | 156.1 |
| C-1' | 124.3 |
| C-2', C-6' | 130.3 |
| C-3', C-5' | 115.6 |
| C-4' | 153.3 |
| C-2'' | 78.1 |
| C-3'' | 127.5 |
| C-4'' | 114.6 |
| 2xCH₃-2'' | 28.2 |
Data sourced from a 2012 study on isoflavonoids from Calopogonium mucunoides. tandfonline.com
Mass Spectrometry (MS) Techniques for Molecular Elucidation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), in particular, provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) has been used to confirm its molecular formula. The observed molecular ion peak [M]⁺ at an m/z of 336.2 is consistent with the calculated mass for the molecular formula C₂₀H₁₆O₅. tandfonline.com
Tandem mass spectrometry (MS/MS) experiments can provide further structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to fragmentation, it breaks down into smaller, characteristic ions. The analysis of these fragment ions can help to confirm the presence of specific structural motifs within the molecule, such as the pyran ring and the methoxy-substituted phenyl group in this compound.
Ancillary Spectroscopic Methods
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) form the cornerstone for the structural elucidation of this compound, other spectroscopic techniques can provide complementary information, particularly concerning its stereochemistry and solid-state conformation. Although specific studies applying these ancillary methods directly to this compound are not extensively documented in the literature, their utility for the broader class of isoflavonoids is well-established. These methods include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and X-ray crystallography.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)
ORD measures the rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. wikipedia.orglibretexts.org Both are chiroptical techniques, meaning they are invaluable for determining the absolute configuration and conformation of chiral molecules. wikipedia.orgresearchgate.net
This compound, in its native state, is an achiral molecule and therefore does not exhibit optical activity. However, should it be derivatized to introduce chiral centers, or if it forms complexes with chiral hosts, ORD and CD would become powerful tools for stereochemical assignment. For many isoflavonoids and related compounds like flavanones, rotenoids, and pterocarpans, CD spectroscopy is a critical technique for establishing their absolute configuration. nih.govresearchgate.net For instance, the sign of the Cotton effect in the CD spectrum can often be correlated to the stereochemistry at specific chiral centers within the isoflavonoid (B1168493) skeleton. researchgate.netresearchgate.net In the context of isoflavones, CD has been effectively used to determine the absolute configuration of metabolites and synthetic derivatives that possess chirality. nih.govjmb.or.kr
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern to build a precise model of the electron density, which in turn reveals atomic positions and bond lengths. nih.govyoutube.com
The potential applications of these ancillary spectroscopic methods to this compound are summarized in the table below.
| Method | Abbreviation | Potential Application for this compound | Remarks |
| Optical Rotatory Dispersion | ORD | Determination of absolute stereochemistry of chiral derivatives. | Applicable only if chiral centers are introduced. |
| Circular Dichroism | CD | Determination of absolute stereochemistry of chiral derivatives or complexes. nih.govnih.gov | Highly sensitive to molecular conformation and stereochemistry. researchgate.net |
| X-ray Crystallography | - | Definitive determination of the three-dimensional molecular structure. nih.gov | Requires the formation of a high-quality single crystal. wikipedia.org |
Biosynthetic Pathways of Isoflavonoids Relevant to Calopogoniumisoflavone a
Overview of Isoflavone (B191592) Biosynthesis in Leguminous Plants
The journey to synthesizing isoflavonoids begins with the general phenylpropanoid pathway, a central metabolic route in plants that converts the amino acid L-phenylalanine into a variety of phenolic compounds. tandfonline.comrsc.orgnih.gov This foundational pathway consists of a series of enzymatic steps that produce key precursors for flavonoid and isoflavonoid (B1168493) synthesis.
The process is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid. nih.gov Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. rsc.orgnih.gov The final step of this general pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL), which results in the formation of p-coumaroyl-CoA, a critical branch-point molecule. nih.govresearchgate.net
From p-coumaroyl-CoA, the pathway diverges. For flavonoid and isoflavonoid biosynthesis, chalcone (B49325) synthase (CHS), a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 intermediate known as naringenin (B18129) chalcone. rsc.org This step marks the entry into the flavonoid-specific pathways. rsc.org Naringenin chalcone then serves as the substrate for the subsequent enzymatic reactions that lead to the vast diversity of flavonoid structures, including the isoflavones. rsc.orgnih.gov
Enzymatic Steps and Key Enzymes in the Biosynthetic Cascade
The formation of the characteristic isoflavone backbone from flavonoid precursors is orchestrated by a specific set of enzymes that are largely unique to leguminous plants.
The pivotal and committed step in isoflavonoid biosynthesis is catalyzed by isoflavone synthase (IFS). researchgate.netnih.gov IFS is a cytochrome P450-dependent monooxygenase that redirects metabolic flow from the general flavonoid pathway specifically toward isoflavones. nih.govoup.com Its primary function is to catalyze a complex intramolecular rearrangement of a flavanone (B1672756) substrate. rsc.orgnih.gov This reaction involves the migration of the B-ring from the C-2 position of the heterocyclic C-ring to the adjacent C-3 position, forming the signature 3-phenylchroman skeleton of isoflavonoids. rsc.org
The product of the IFS-catalyzed reaction is an unstable 2-hydroxyisoflavanone (B8725905) intermediate. rsc.orgnih.gov The activity of IFS is a critical control point, and its expression level often determines the total flux into the isoflavone pathway. In soybean, two distinct IFS genes, IFS1 and IFS2, have been identified, which exhibit different expression patterns and efficiencies, highlighting the fine-tuned regulation of this crucial enzymatic step. researchgate.net
Before IFS can act, the naringenin chalcone produced by CHS must be cyclized into a flavanone. This is accomplished by the enzyme chalcone isomerase (CHI), which converts naringenin chalcone into (2S)-naringenin. rsc.orgresearchgate.net Naringenin is a flavanone that serves as a primary substrate for IFS.
The conversion process proceeds as follows:
Isomerization: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to naringenin. rsc.org
Aryl Migration: Isoflavone synthase (IFS) acts on the flavanone (naringenin or liquiritigenin) to produce a 2-hydroxyisoflavanone intermediate. rsc.orgnih.gov
Dehydration: The unstable 2-hydroxyisoflavanone is then rapidly dehydrated by the enzyme 2-hydroxyisoflavanone dehydratase (HID) to form a stable isoflavone. rsc.orgnih.gov
When naringenin is the substrate, this sequence yields the isoflavone genistein (B1671435). An alternative pathway starting from the flavanone liquiritigenin (B1674857) (formed from isoliquiritigenin (B1662430) via CHI) results in the production of daidzein (B1669772). nih.gov These simple isoflavones, genistein and daidzein, are the central precursors for the vast majority of more complex isoflavonoids, including Calopogoniumisoflavone A. nih.govnih.gov
Genetic and Molecular Aspects of Biosynthetic Regulation in Plant Sources
The biosynthesis of isoflavonoids is a tightly regulated process controlled at the genetic and molecular levels in response to developmental cues and environmental stimuli, such as pathogen attack or nutrient deficiency. researchgate.net This regulation ensures that these metabolically expensive compounds are produced when and where they are needed.
The expression of the structural genes encoding biosynthetic enzymes like PAL, CHS, and IFS is orchestrated by a complex network of transcription factors (TFs). weebly.com Several families of TFs have been identified as key regulators, including:
MYB Transcription Factors: R2R3-type MYB proteins are prominent regulators. For example, in soybean, GmMYB29 has been shown to directly activate the promoters of IFS2 and CHS8 genes, leading to increased isoflavone accumulation. weebly.com Other MYB TFs can act as negative regulators. weebly.com
bHLH (basic Helix-Loop-Helix) TFs: These factors often work in concert with MYB proteins to regulate gene expression in the phenylpropanoid pathway.
WRKY and NAC TFs: These transcription factors are also implicated in controlling isoflavone biosynthesis, often integrating signals from plant hormone pathways. nih.gov
Comparative Biosynthesis of Related Natural Isoflavonoids
The biosynthesis of this compound, a complex prenylated isoflavonoid, can be understood by comparing it to the formation of simpler isoflavones and other elaborate isoflavonoids. The core pathway provides the basic isoflavone skeleton, which then undergoes a series of tailoring reactions to yield the final, structurally diverse products.
The foundational steps lead to core isoflavones like daidzein and genistein. nih.gov From this point, the pathways diverge significantly to create other classes of isoflavonoids.
Pterocarpans: This class of isoflavonoids, which includes the phytoalexin medicarpin (B1676140), requires several additional enzymatic steps after the formation of the isoflavone core. nih.gov The biosynthesis of medicarpin from its precursor formononetin (B1673546) (a methylated derivative of daidzein) involves hydroxylation by isoflavone 2′-hydroxylase (I2′H), reduction by isoflavone reductase (IFR), and finally a cyclization step catalyzed by vestitone (B1219705) reductase (VR) and pterocarpan (B192222) synthase (PTS) to form the characteristic tetracyclic pterocarpan structure. oup.comnih.gov
Prenylated Isoflavonoids: this compound belongs to this large group of modified isoflavones. Prenylation, the attachment of a five-carbon isoprenoid unit (prenyl group), is a common modification that increases the lipophilicity and biological activity of flavonoids. researchgate.net This reaction is catalyzed by prenyltransferase enzymes, which use dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The structure of this compound features a dimethylchromene ring system, which is biosynthetically derived from a C-prenyl group attached to the A-ring of an isoflavone precursor. This prenylated intermediate then undergoes oxidative cyclization to form the fused pyran ring.
While the specific enzymes responsible for the synthesis of this compound have not been characterized, its biosynthetic pathway can be hypothesized based on related compounds found in the Millettia genus, such as durmillone and jamaicin. weebly.comuonbi.ac.keresearchgate.net The pathway would proceed from a core isoflavone (likely derived from daidzein), followed by region-specific prenylation and subsequent cyclization to yield the final structure of this compound.
Table of Mentioned Compounds
Chemical Synthesis and Derivatization Strategies for Calopogoniumisoflavone a and Analogues
Total Synthesis Approaches to the Isoflavone (B191592) Core
The construction of the fundamental isoflavone skeleton is the cornerstone of any total synthesis of Calopogoniumisoflavone A. Traditionally, this is achieved through methods that form the central pyran-4-one ring. Key starting materials are typically substituted phenols and phenylacetic acid derivatives, which are elaborated into the final isoflavone structure. Two of the most powerful and widely employed methods for this purpose are Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions.
The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds, and it has been extensively applied to the synthesis of isoflavones. acs.orgacs.org The general strategy involves the acylation of a suitably activated phenolic compound with a phenylacetic acid derivative to form a deoxybenzoin (B349326) intermediate. This intermediate is then cyclized to form the isoflavone core.
A notable application of this methodology is in the synthesis of Calopogoniumisoflavone B, a close structural analogue of this compound. acs.org The synthesis of Calopogoniumisoflavone B demonstrates the utility of a Lewis acid-mediated Friedel-Crafts acylation, which can be performed on substrates with sensitive functional groups by carefully selecting the reaction conditions, such as the Lewis acid, solvent, and temperature. acs.orgacs.org This approach can obviate the need for extensive use of protecting groups. acs.org For instance, the acylation of a phenol (B47542) with a phenylacetic acid or its corresponding acyl chloride can yield a deoxybenzoin, which upon treatment with a formylating agent like N,N-dimethylformamide (DMF) and subsequent acid-catalyzed cyclization, yields the isoflavone. researchgate.net
The reaction can be highly regioselective, depending on the substitution pattern of the phenolic precursor and the reaction conditions employed. acs.org The choice of Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can significantly influence the outcome of the reaction. acs.org
Table 1: Key Features of Friedel-Crafts Acylation in Isoflavone Synthesis
| Feature | Description | Reference |
|---|---|---|
| Key Intermediate | Deoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) | researchgate.net |
| Reactants | Phenol derivative and a phenylacetic acid derivative | researchgate.net |
| Catalyst | Lewis acids (e.g., AlCl₃, TiCl₄) | acs.org |
| Advantages | High efficiency, potential for regioselectivity, can avoid protecting groups | acs.org |
| Challenges | Requires careful control of reaction conditions for sensitive substrates | acs.org |
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of isoflavones. researchgate.net This method typically involves the coupling of a 3-halochromone or a chromone (B188151) triflate with an arylboronic acid or its ester. researchgate.net The Suzuki-Miyaura reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the ready availability of a wide range of boronic acid coupling partners. researchgate.net
This approach allows for the late-stage introduction of the B-ring of the isoflavone, providing a convergent and flexible synthetic strategy. researchgate.net For the synthesis of complex isoflavones, a 3-iodochromone is often used as the coupling partner due to its higher reactivity compared to bromochromones or chlorochromones. researchgate.net The synthesis of various isoflavone natural products has been achieved using the Suzuki-Miyaura coupling as a key step. researchgate.net For example, a divergent total synthesis of nine different isoflavone natural products was accomplished using this methodology, starting from a common 2,4,6-trihydroxyacetophenone precursor.
The success of the Suzuki-Miyaura coupling can be dependent on the choice of palladium catalyst, ligand, and base. researchgate.net In some cases, standard conditions may be difficult to reproduce or lead to side reactions, such as the cleavage of protecting groups. researchgate.net However, careful optimization of the reaction parameters, such as using specific catalyst-ligand combinations like Pd(dba)₂ and tricyclohexylphosphine, can lead to reliable and high-yielding cross-coupling. researchgate.net
Table 2: Comparison of Coupling Partners in Suzuki-Miyaura Isoflavone Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Key Features | Reference |
|---|---|---|---|
| 3-Iodochromone | Arylboronic acid | High reactivity of the iodochromone allows for efficient coupling. | researchgate.net |
| 3-Bromochromone | Arylboronic acid ester | Generally stable and readily available starting materials. | researchgate.net |
Semisynthetic Modifications and Analog Design
Semisynthesis, the chemical modification of a naturally occurring compound, is a valuable strategy for generating novel analogues with potentially improved biological activities or physicochemical properties. researchgate.net For isoflavones, semisynthetic modifications often target the hydroxyl groups on the aromatic rings, which can be readily derivatized through reactions such as alkylation, acylation, or glycosylation. researchgate.net
The design of isoflavone analogues is often guided by structure-activity relationship (SAR) studies. For example, the introduction of prenyl groups, as seen in this compound, is a common structural motif in biologically active isoflavones. Semisynthetic strategies can be employed to introduce or modify such prenyl groups on simpler isoflavone scaffolds. researchgate.net Furthermore, modifications such as hydroxylation and bromination have been shown to enhance the biological activity of some isoflavones. researchgate.netresearchgate.net
The development of synthetic analogues of isoflavones like genistein (B1671435) has led to compounds with more potent anti-proliferative and anti-angiogenic effects compared to the parent natural product. researchgate.net These findings underscore the potential of semisynthetic modification and rational analogue design in the development of new therapeutic agents.
Strategies for Stereoselective Synthesis
While the core isoflavone scaffold of this compound is achiral, the introduction of chiral centers, for instance through the modification of the chromene ring or the addition of chiral substituents, necessitates the use of stereoselective synthetic methods. thieme.de The field of flavonoid synthesis has seen significant advances in stereoselective reactions, which can be broadly applied to isoflavones. thieme.de
Key strategies for achieving stereoselectivity include:
Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. thieme.de
Asymmetric catalysis: The use of chiral catalysts, including metal complexes, organocatalysts, and enzymes, can facilitate enantioselective transformations. thieme.de
Substrate control: The inherent chirality of a starting material can influence the stereochemistry of newly formed chiral centers.
For example, the CBS (Corey-Bakshi-Shibata) asymmetric reduction is a well-established method for the stereoselective reduction of ketones to alcohols, which could be applied to precursors of isoflavone analogues with chiral centers. acs.org Similarly, stereoselective glycosylation methods are crucial for the synthesis of isoflavone glycosides, where the stereochemistry of the glycosidic bond can significantly impact biological activity. researchgate.net
Development of Synthetic Libraries for Research Applications
The systematic exploration of structure-activity relationships and the discovery of new lead compounds can be greatly accelerated by the use of synthetic libraries. nih.gov The development of libraries of isoflavone analogues allows for the rapid screening of a diverse set of compounds for a particular biological activity. researchgate.netnih.gov
Solution-phase parallel synthesis is a common technique used to generate such libraries. nih.gov This approach involves the simultaneous synthesis of a series of related compounds in an array of reaction vessels. The design of these libraries is often based on a common scaffold, such as the isoflavone core, with variations introduced at specific positions on the molecule. nih.gov
For instance, a library of isoflavones could be created by coupling a common 3-halochromone intermediate with a diverse set of arylboronic acids via the Suzuki-Miyaura reaction. researchgate.net Alternatively, a library could be generated by modifying a readily available isoflavone, such as daidzein (B1669772) or genistein, through a series of parallel reactions to introduce different functional groups. researchgate.net The screening of such libraries has led to the discovery of isoflavones with novel biological activities. nih.gov
Molecular Mechanisms of Biological Activity of Calopogoniumisoflavone A: in Vitro and Pre Clinical Studies
Modulation of Cellular Signaling Pathways
Calopogoniumisoflavone A, a prenylated isoflavone (B191592), is understood to exert its biological effects by interfacing with several fundamental cellular signaling cascades. Its actions are primarily linked to its structural similarity to endogenous estrogens, allowing it to function as a modulator of estrogen receptors and downstream pathways that govern cellular stress, inflammation, and proliferation.
Interaction with Estrogen Receptors and Phytoestrogenic Mechanisms
Isoflavones are a well-established class of phytoestrogens, which are plant-derived compounds that can bind to estrogen receptors (ERs) and mimic or modulate the actions of endogenous estrogens like 17-β-estradiol. researchgate.netresearchgate.net Phytoestrogens can interact with both estrogen receptor subtypes, ERα and ERβ, which are ligand-activated transcription factors that regulate gene expression. scribd.comresearchgate.net The binding of a ligand to these receptors initiates a conformational change, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as estrogen response elements (EREs) on target genes. scribd.com This genomic signaling can influence a wide array of physiological processes. researchgate.net
As a member of the isoflavone family, this compound is presumed to possess phytoestrogenic activity. Its biological effects are thought to be partly mediated through its interaction with ERs. researchgate.netmdpi.com This interaction can lead to either estrogenic (receptor-activating) or anti-estrogenic (receptor-blocking) effects, depending on the specific tissue, the concentration of the compound, and the local levels of endogenous estrogens. pageplace.de For instance, in a state of low endogenous estrogen, such as menopause, phytoestrogens may exert beneficial estrogen-like effects; conversely, at high endogenous estrogen levels, they can compete with natural estrogens and thus have an anti-estrogenic effect. pageplace.de
However, it is crucial to note that while the general class of isoflavones is known for these properties, specific in vitro studies quantifying the binding affinity of this compound to ERα and ERβ or its specific estrogenic/anti-estrogenic potency are not extensively documented in the current scientific literature.
Influence on Oxidative Stress Responses
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. science.govresearchgate.net This imbalance can lead to cellular damage to lipids, proteins, and DNA, and is implicated in a variety of chronic diseases. science.govscience.gov Flavonoids and isoflavones are widely recognized for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals and chelate metal ions.
The chemical structure of this compound, featuring a phenolic backbone, suggests it may contribute to the modulation of oxidative stress responses. mdpi.com Phenolic compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and inhibiting oxidative chain reactions. While many isoflavones have demonstrated significant antioxidant activity in various in vitro assays (e.g., DPPH radical scavenging), specific experimental data on the direct antioxidant capacity of purified this compound remains limited. A study on Millettia ferruginea seeds, which contain this compound, noted that the compound was safe and did not cause DNA fragmentation in a comet assay, suggesting it does not induce oxidative damage at therapeutic doses.
Impact on Inflammatory Mediators (e.g., Nitric Oxide Production)
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Nitric oxide (NO) is a critical signaling molecule in the inflammatory process; while it has protective roles at low concentrations, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can lead to tissue damage. Therefore, inhibiting excessive NO production is a key target for anti-inflammatory therapies.
The anti-inflammatory potential of this compound has been evaluated by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In a study investigating compounds isolated from Placolobium vietnamense, four known pyranoisoflavones, including this compound, were assessed. mdpi.com The study found that these specific isoflavones exhibited very weak inhibitory activity against NO production.
Table 1: Inhibitory Activity of Selected Pyranoisoflavones on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
|---|---|
| Ichthynone | >100 |
| Durmillone | >100 |
| Calopogoniumisoflavone B | >100 |
| 4′,5′-dimethoxy-6,6-dimethylpyranoisoflavone | 54.7 ± 0.2 |
| Celastrol (Positive Control) | 1.00 ± 0.10 |
These findings suggest that the direct inhibition of nitric oxide production is not a primary mechanism of action for this compound.
Regulation of Stress Kinase Pathways (e.g., PI3K/Akt, MAPK)
The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical intracellular signaling cascades. They regulate a vast range of cellular processes, including proliferation, survival, apoptosis, and differentiation. Dysregulation of these pathways is a common feature in many diseases, including cancer.
There is evidence that phytoestrogen signaling through estrogen receptors can trigger the activation of these kinase pathways. Activation of ERs can lead to the rapid, non-genomic activation of kinases like Akt and ERK (a key component of the MAPK pathway), which in turn phosphorylate a multitude of downstream targets to elicit cellular responses. researchgate.net Given that this compound is a phytoestrogen, it is plausible that it could modulate the PI3K/Akt and/or MAPK pathways. This modulation could be a downstream consequence of its interaction with estrogen receptors. However, direct experimental studies investigating the effect of this compound on the phosphorylation status or activity of key proteins within the PI3K/Akt or MAPK cascades have not been reported in the available literature. Therefore, its role in regulating these specific stress kinase pathways remains hypothetical and requires further investigation.
Enzyme Inhibition Profiles
A significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes, a mechanism that is distinct from the modulation of broad signaling pathways.
Urease Inhibitory Mechanisms
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, as the ammonia produced neutralizes gastric acid, facilitating bacterial colonization and leading to conditions like gastritis and peptic ulcers. Therefore, the inhibition of urease is a valuable therapeutic strategy for treating infections caused by urease-producing pathogens.
This compound, isolated from Calopogonium mucunoides, has been identified as a moderate inhibitor of urease. The inhibitory activity of isoflavones against urease is believed to be dependent on their structure, particularly the presence and position of hydroxyl groups. These groups may be essential for chelating the nickel ions within the enzyme's active site, thereby blocking its catalytic function. The inhibitory potential of this compound has been quantified and compared to the standard urease inhibitor, Thiourea.
Table 2: Urease Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 25.3 ± 0.15 |
| Thiourea (Standard Inhibitor) | 21.6 ± 0.12 |
The data indicates that this compound demonstrates notable urease inhibitory activity, comparable to that of the standard inhibitor Thiourea, highlighting this as a key and validated molecular mechanism of its biological action.
Alpha-Glucosidase and Alpha-Amylase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia. While the inhibitory effects of various isoflavones, including daidzein (B1669772) and genistein (B1671435), and their prenylated derivatives have been reported, specific data on the activity of this compound against these enzymes are not currently available in the scientific literature. researchgate.netnih.gov Research has been conducted to synthesize and evaluate other prenylated isoflavones derived from formononetin (B1673546) for their potential as dual inhibitors of α-amylase and α-glucosidase, highlighting this as an area of interest for isoflavonoid (B1168493) research. researchgate.netnih.gov
Phosphodiesterase Inhibition (e.g., PDE4A)
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways, and their inhibition can produce significant therapeutic effects. nih.gov The PDE4 enzyme family, with its subtypes A, B, C, and D, is particularly important in inflammatory cells. nih.govresearchgate.net Inhibition of PDE4 leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), which has broad anti-inflammatory effects. nih.govresearchgate.net
This compound was identified among a group of eleven isoflavones isolated from Millettia dielsiana that were evaluated for their anti-inflammatory activity. nih.gov This group of compounds, which included durallone, barbigerone (B1667746), ichthynone, and durmillone, exhibited moderate inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with IC50 values in the range of 1.63–2.22 μM. nih.gov The reduction of NO is a key indicator of anti-inflammatory potential, an effect often associated with PDE4 inhibition.
Further computational studies have explored the interaction of compounds from Millettia dielsiana with PDE4 subtypes. An in silico screening of 50 compounds from this plant against PDE4A, PDE4B, and PDE4D showed binding affinities ranging from -5.81 to -11.56 kcal/mol for PDE4A. nih.govresearchgate.net While specific binding affinity values for this compound were not singled out in these broad screenings, the moderate in vitro anti-inflammatory activity suggests it may contribute to the observed effects. nih.gov
Cellular Effects in Disease Models (In Vitro)
Induction of Apoptotic Cell Death in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. researchgate.netresearchgate.net While isoflavonoids as a class are known to possess cytotoxic and apoptotic-inducing potential against various cancer cells, specific studies on the anti-cancer effects of this compound have not been reported. etflin.com
However, research on other isoflavones isolated from the same source, Millettia ferruginea, provides insight into the potential of this chemical class. etflin.com For instance, the isoflavones ferrugone and 6,7-dimethoxy-3',4'-methylenedioxy-8-(3,3-dimethylallyl)isoflavone (DMI) demonstrated potent cytotoxic effects on the human ovarian cancer cell lines A2780 and SKOV3. etflin.com Their activity was associated with the induction of apoptosis, confirmed by an increase in the sub-G1 cell population and the number of annexin (B1180172) V-positive cells. etflin.com This suggests that isoflavones from this source are capable of triggering apoptotic pathways in cancer cells, though direct investigation of this compound is required to confirm its specific activity.
Antimicrobial Research Models (e.g., Gram-Negative Bacteria, Leishmania donovani)
This compound has been evaluated for its antimicrobial properties. In a study involving isoflavonoids isolated from the seeds of Millettia ferruginea, this compound demonstrated inhibitory activity against Gram-negative bacteria. fao.orgplos.org
The compound was also tested for its antileishmanial activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. fao.orgplos.org this compound, along with barbigerone and durmillone, showed inhibitory effects against L. donovani promastigotes. fao.orgplos.org The DNA fragmentation study conducted as part of this research indicated that the isoflavonoid was safe at the tested therapeutic doses. fao.orgplos.org
Table 1: Antimicrobial Activity of this compound
| Target Organism | Assay | Result | Citation |
|---|---|---|---|
| Gram-Negative Bacteria (ATCC strains) | Minimum Inhibitory Concentration (MIC) | ~0.5 µmol/L | fao.org, plos.org |
| Leishmania donovani (promastigotes) | 50% Inhibitory Concentration (IC50) | 8.2–87.3 µg/mL | fao.org, plos.org |
Anti-plasmodial Activity in Parasitic Models
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue, and natural products are a key source for new antimalarial drugs. researchgate.netjournaljamps.commdpi.com While numerous plant extracts and their constituent flavonoids have been screened for activity against Plasmodium falciparum, there is currently no specific published data on the anti-plasmodial activity of this compound. researchgate.netjournaljamps.comacademicjournals.org However, research on related compounds provides some context. A study on prenylated isoflavonoids from Millettia griffoniana reported that the known compound Calopogoniumisoflavone B, along with new isoflavonoids, exhibited moderate antiplasmodial activities. fao.org This suggests that the isoflavonoid scaffold found in this compound could be a basis for anti-plasmodial action, though direct experimental validation is needed.
In Silico Approaches to Molecular Target Prediction and Binding Affinity
Computational methods, such as molecular docking, are valuable tools for predicting the interaction between small molecules and protein targets, helping to elucidate potential mechanisms of action. nih.govresearchgate.net
In silico studies have been applied to isoflavonoids from Millettia dielsiana, including this compound. A molecular docking study screened 50 compounds from this plant against the inflammatory targets PDE4A, PDE4B, and PDE4D. nih.govresearchgate.net The screening revealed a wide range of binding affinities for the compounds against these enzyme subtypes. For the PDE4A subtype, the binding affinities for the entire group of 50 compounds ranged from -5.81 to -11.56 kcal/mol. nih.govresearchgate.net
Separately, an in silico analysis of Calopogoniumisoflavone B, a closely related compound, investigated its potential to inhibit Caspase-3, a key enzyme in the apoptotic pathway. etflin.com The molecular docking simulation predicted a binding affinity of -7.70 kcal/mol for Calopogoniumisoflavone B at the active site of Caspase-3. etflin.com These computational findings highlight potential molecular targets for this class of isoflavones and provide a basis for further experimental investigation into their specific binding interactions and inhibitory activities.
Table 2: In Silico Binding Affinity Data for Calopogonium Isoflavones
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Citation |
|---|---|---|---|
| Group of 50 compounds including this compound | Phosphodiesterase 4A (PDE4A) | -5.81 to -11.56 | nih.gov, researchgate.net |
| Calopogoniumisoflavone B | Caspase-3 | -7.70 | etflin.com |
Molecular Docking Simulations
No published studies detailing the molecular docking simulations of this compound against specific protein targets were identified. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy, of a ligand (in this case, this compound) with the active site of a target protein. This type of analysis is crucial for understanding the potential inhibitory or modulatory effects of a compound on a protein's function. However, no specific binding energy values or predicted poses for this compound are available in the reviewed literature.
Computational Ligand-Protein Interaction Analysis
Consistent with the absence of molecular docking data, no computational analyses of the specific ligand-protein interactions between this compound and any biological targets have been reported. This type of analysis typically follows molecular docking and provides detailed insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, that stabilize the ligand within the protein's binding site. Identifying the key amino acid residues involved in these interactions is fundamental to understanding the compound's mechanism of action at a molecular level and for guiding further drug development. Unfortunately, no such analysis detailing the interacting residues or bond types for this compound could be retrieved from the available scientific databases.
Structure Activity Relationship Sar Studies of Calopogoniumisoflavone a
Identification of Key Pharmacophores and Functional Groups for Biological Activity
A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential to interact with a biological target and trigger or block its response. d-nb.infonih.gov The identification of these pharmacophores within Calopogoniumisoflavone A and related isoflavonoids is fundamental to understanding their biological activity.
Studies on a series of isoflavonoids isolated from Calopogonium mucunoides, including this compound, have provided insights into the functional groups crucial for their bioactivity, particularly as urease inhibitors. tandfonline.com The key structural elements influencing the activity of this class of compounds include:
The Isoflavone (B191592) Core: The fundamental 3-phenylchromen-4-one backbone is the foundational scaffold for this class of compounds.
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the flavonoid rings are often critical for activity. In studies of flavonoids as enzyme inhibitors, hydroxyl groups at specific positions, such as C-5 and C-7, have been found to be essential for high inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov For urease inhibition, hydroxyl groups are suggested to increase the binding of the compound to the enzyme's active site. tandfonline.com
Methoxyl Groups: The substitution of hydroxyl groups with methoxyl (-OCH₃) groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. tandfonline.com
Chromen Ring: The fusion of a chromen ring to the isoflavone scaffold, as seen in this compound, introduces a significant structural modification that impacts bioactivity. tandfonline.com
Prenyl Groups: Prenylation, the addition of a prenyl group, is known to increase the lipophilicity of flavonoids, which can enhance their affinity for biological membranes and improve bioavailability, thereby contributing to their biological activities. researchgate.net The dimethylpyran ring in this compound is a result of the cyclization of a prenyl substituent.
Impact of Structural Modifications on In Vitro Activity Profiles
Systematic evaluation of structural analogues of this compound has demonstrated how specific modifications to its chemical structure influence its in vitro activity. The primary biological activity investigated in comparative studies is its urease inhibitory potential. tandfonline.com
Research on isoflavonoids from Calopogonium mucunoides has shown that the urease inhibitory potential is dependent on the presence of a fused chromen moiety and the number of methoxyl groups. tandfonline.com
A comparative analysis of this compound with other isolated isoflavonoids reveals distinct SAR trends. For instance, isoflavones lacking the chromen ring, such as Daidzein (B1669772) and 7-O-methylcuneantin, showed potent urease inhibitory activity. tandfonline.com In contrast, this compound, which possesses a chromen ring, exhibited weaker activity. This suggests that for urease inhibition, the presence of the chromen ring fused to ring A may reduce the binding of the molecule to the enzyme's active site. tandfonline.com
Furthermore, the degree of methoxylation plays a crucial role. Compounds with multiple methoxyl groups, such as 2',4',5',7-tetramethoxyisoflavone, showed strong inhibition. However, the SAR is complex, as the activity is likely a result of the interplay between the chromen moiety and the substitution pattern on the isoflavone core. tandfonline.com The study suggests that the presence of methoxyl and chromen groups can reduce the binding strength to the urease active site, whereas hydroxyl groups enhance it. tandfonline.com
| Compound Name | Chromen Ring Present? | Key Substituents | Urease Inhibition IC₅₀ (µM) |
|---|---|---|---|
| This compound | Yes | 4'-OCH₃, 5,7-(dimethylpyran) | 45.6 ± 0.12 |
| 4'-O-methylderrone | Yes | 4'-OCH₃, 7,8-(linear pyran) | 32.1 ± 0.11 |
| Daidzein | No | 4',7-diOH | 21.3 ± 0.09 |
| 7-O-methylcuneantin | No | 2',7-diOCH₃, 4',5'-methylenedioxy | 20.1 ± 0.08 |
| 2',4',5',7-tetramethoxyisoflavone | No | 2',4',5',7-tetraOCH₃ | 21.9 ± 0.10 |
| Thiourea (Standard) | N/A | N/A | 22.4 ± 0.13 |
The prenyl group is a key structural feature in many bioactive natural products. Its addition to the flavonoid skeleton generally enhances biological activity. researchgate.net This enhancement is largely attributed to the increased lipophilicity that the prenyl group imparts to the molecule. Increased lipophilicity can lead to a stronger affinity for biological membranes and improved interaction with proteins. researchgate.net
In this compound, the prenyl group is present as a cyclized dimethylpyran ring. While direct comparisons of this compound with a non-prenylated (and non-cyclized) equivalent are not available in the cited study, the general principle holds that this moiety significantly influences the molecule's physicochemical properties and, consequently, its biological interactions. The presence of this bulky, lipophilic group affects how the molecule orients itself within a target's binding site. researchgate.net
Correlation of Structural Differences with Mechanistic Outcomes
The structural variations among this compound and its analogues can be directly correlated with their mechanism of action, particularly in the context of enzyme inhibition. For urease, a nickel-containing metalloenzyme, the inhibitory mechanism is believed to involve the coordination of the inhibitor with the nickel ions in the active site. tandfonline.com
The SAR data suggests that isoflavonoids with accessible hydroxyl groups, like Daidzein, are potent inhibitors because the hydroxyl groups can effectively coordinate with the nickel metallocenter of the enzyme. tandfonline.com Conversely, the structural features of this compound—specifically the fused chromen ring and the 4'-methoxyl group—appear to hinder this interaction. The steric bulk of the chromen moiety may prevent optimal orientation for binding, and the replacement of a hydroxyl group with a less coordinating methoxyl group further weakens the potential interaction with the nickel ions. Therefore, the weaker inhibitory activity of this compound compared to analogues like Daidzein can be rationalized by a reduced binding affinity at the enzyme's active site, a direct consequence of its specific structural attributes. tandfonline.com
Computational and Chemoinformatic Approaches to SAR Elucidation
Computational and chemoinformatic tools are invaluable for elucidating and predicting the SAR of bioactive compounds. nih.govcollaborativedrug.com These methods can model the interactions between a ligand like this compound and its biological target, providing insights that are difficult to obtain through experimental means alone.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity. d-nb.infonih.gov A pharmacophore model for a series of active isoflavonoids could be generated to highlight the key hydrogen bond donors, acceptors, and hydrophobic regions. This model could then be used to screen large databases for new, structurally diverse compounds with the potential for similar activity. plos.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models to correlate the chemical structures of compounds with their biological activities. wikipedia.org By analyzing a series of isoflavonoids with known activities, a QSAR model could be developed to predict the urease inhibitory potential of new, unsynthesized derivatives of this compound, thereby streamlining the drug discovery process. rroij.com
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking this compound and its analogues into the crystal structure of a target enzyme, such as urease, could visually represent the binding interactions. This would allow researchers to rationalize the observed SAR, for example, by showing how the chromen ring sterically clashes with the active site or how a hydroxyl group forms a crucial hydrogen bond that a methoxyl group cannot. nih.gov
While specific computational studies focused solely on this compound are not extensively reported in the initial literature, the application of these well-established chemoinformatic approaches represents a logical next step in exploring its SAR and optimizing its structure for enhanced therapeutic activity. silicos-it.be
Advanced Analytical Techniques for Research and Characterization of Calopogoniumisoflavone a
The robust analysis of Calopogoniumisoflavone A, particularly within intricate biological and botanical samples, necessitates the use of sophisticated analytical methodologies. These techniques are essential for both the qualitative identification and precise quantification of this isoflavone (B191592), as well as for elucidating its metabolic fate and biosynthetic origins in plant systems.
Future Research Directions and Translational Research Applications of Calopogoniumisoflavone a
Elucidation of Novel Biological Targets and Mechanisms at the Cellular Level
While the precise cellular mechanisms of Calopogoniumisoflavone A are not fully elucidated, preliminary studies and the known activities of related isoflavones provide a foundation for future investigations. Isoflavones are generally recognized for their ability to interact with various cellular components, including estrogen receptors and signaling pathways involved in inflammation and oxidative stress. biosynth.com
Future research should focus on identifying specific protein targets of this compound. One study has shown that it exhibits moderate inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting an anti-inflammatory effect. nih.gov The IC50 value for this inhibition was reported, indicating a dose-dependent response. Further studies could explore its impact on key inflammatory signaling pathways such as the NF-κB and MAPK pathways, which are known to be modulated by other flavonoids. nih.govoncotarget.commdpi.com
In the context of cancer research, where many isoflavones have shown potential, it is crucial to investigate the specific cytotoxic and anti-proliferative mechanisms of this compound on various cancer cell lines. science.govresearchgate.net Research could explore its effects on the cell cycle, apoptosis, and angiogenesis. Similarly, its potential neuroprotective effects, a known property of many flavonoids, warrant investigation into its ability to mitigate oxidative stress and neuroinflammation in neuronal cell models. mdpi.commdpi.comnih.govfrontiersin.orgnih.govmdpi.comwikipedia.orgfrontiersin.orgspringermedizin.de
Exploration of Synthetic Biology Approaches for Sustainable Production
The natural abundance of this compound can be low and variable, making sustainable production a key challenge. Synthetic biology and metabolic engineering offer promising solutions to this issue. frontiersin.orgnih.govfrontiersin.org The biosynthetic pathway of isoflavonoids, originating from the phenylpropanoid pathway, is well-characterized. nih.gov Key enzymes such as chalcone (B49325) synthase (CHS) and isoflavone (B191592) synthase (IFS) are critical for the production of the isoflavone backbone. nih.govpnas.org
Future research could focus on heterologous expression of the this compound biosynthetic pathway in microbial chassis like Saccharomyces cerevisiae (yeast) or bacteria. frontiersin.org Yeast is a particularly attractive host due to its GRAS (Generally Recognized as Safe) status and its native mevalonate (B85504) pathway, which can supply precursors for the prenyl group found in this compound. mdpi.com Metabolic engineering strategies could involve:
Pathway Optimization: Overexpression of rate-limiting enzymes and downregulation of competing pathways to enhance the metabolic flux towards isoflavone production. frontiersin.orgfrontiersin.org
CRISPR/Cas9 Integration: Utilizing CRISPR/Cas9 technology for precise and efficient insertion of the necessary biosynthetic genes into the host genome. nih.gov
Fermentation Development: Optimizing fermentation conditions to maximize the yield and purity of this compound.
Design and Synthesis of Next-Generation Analogues for Enhanced Research Potency
The chemical synthesis of this compound has been reported, providing a basis for the creation of novel analogues with improved biological activity and pharmacokinetic properties. theinterstellarplan.com The design and synthesis of next-generation analogues can be guided by structure-activity relationship (SAR) studies.
Future efforts should involve the systematic modification of the this compound scaffold. For instance, altering the substitution pattern on the aromatic rings or modifying the prenyl group could lead to analogues with enhanced potency or selectivity for specific biological targets. Computational methods, such as molecular docking, can be employed to predict the binding affinity of designed analogues to target proteins, aiding in the prioritization of synthetic efforts. nih.govdicames.online For example, in silico screening of compounds from Millettia dielsiana, including this compound, against phosphodiesterase 4 (PDE4) has been performed, suggesting a potential anti-inflammatory mechanism that could be further explored through analogue design. nih.gov
Integration of Omics Data for Comprehensive Understanding
To gain a holistic view of the biological effects of this compound, the integration of multi-omics data is essential. This includes transcriptomics, proteomics, and metabolomics, which provide insights into changes in gene expression, protein levels, and metabolic profiles in response to the compound. nih.govresearchgate.netmdpi-res.com
While no dedicated omics studies on this compound have been published, the methodology has been applied to related compounds and plant extracts containing them. For instance, metabolomic analyses of grapevine and soybean have identified Calopogoniumisoflavone B and other isoflavonoids, revealing their modulation in response to environmental stress. apsnet.orgnih.govunibz.it
Future research should apply these techniques to cells or preclinical models treated with this compound. For example, transcriptomic analysis of macrophages treated with the compound could reveal the full spectrum of genes involved in its anti-inflammatory response. Proteomic studies could identify direct protein binding partners, and metabolomic analyses could uncover downstream metabolic alterations. The integrated analysis of these datasets would provide a comprehensive understanding of the compound's mechanism of action and help identify novel biomarkers of its activity.
Pre-clinical Development in Defined Disease Models (excluding human trials)
The therapeutic potential of this compound needs to be validated in relevant preclinical disease models. Existing in vitro data provides a strong rationale for its evaluation in models of inflammatory diseases, cancer, and infectious diseases.
Inflammation Models: Based on its in vitro anti-inflammatory activity, this compound should be tested in animal models of inflammatory conditions, such as carrageenan-induced paw edema or LPS-induced systemic inflammation. nih.govfrontiersin.org
Cancer Models: Given the anticancer potential of many isoflavonoids, the efficacy of this compound should be assessed in various cancer models. science.govresearchgate.net This would involve in vitro cytotoxicity screening against a panel of human cancer cell lines followed by in vivo studies in xenograft or genetically engineered mouse models of cancer.
Infectious Disease Models: The reported antiplasmodial activity of this compound against Plasmodium falciparum warrants further investigation in preclinical models of malaria. nih.gov Its activity against other pathogens could also be explored.
Other Potential Applications: The anti-insectan activity of this compound against the fall armyworm (Spodoptera frugiperda) suggests potential applications in agriculture. acs.org
Below is a table summarizing the reported preclinical evaluations of this compound.
| Area of Investigation | Model/Assay | Observed Effect | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Moderate inhibition of nitric oxide (NO) production | nih.gov |
| Antiplasmodial | Plasmodium falciparum W2 and D6 strains (in vitro) | Good to moderate antiplasmodial activity | nih.gov |
| Anti-insectan | Spodoptera frugiperda (fall armyworm) first instar larvae | Significant reduction in larval growth rate | acs.org |
Q & A
Q. What experimental methodologies are recommended for isolating and identifying Calopogoniumisoflavone A in plant extracts?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation employs spectroscopic methods (NMR, MS) and comparison with published spectral data. For bioactivity-guided isolation, α-glucosidase inhibition assays (IC50 <10 μM) can prioritize fractions .
Q. How do researchers standardize bioactivity assessments for this compound across studies?
- Methodological Answer : Use standardized protocols for α-glucosidase inhibition assays (e.g., substrate: p-nitrophenyl glucopyranoside; pH 6.8; 37°C). Normalize results to positive controls (e.g., acarbose) and report IC50 values with confidence intervals. Replicate experiments at least three times to ensure reproducibility .
Q. What in vitro and in vivo models are commonly used to study the metabolic effects of this compound?
- Methodological Answer :
- In vitro: α-glucosidase/α-amylase inhibition assays, insulin sensitivity tests in HepG2 cells.
- In vivo: High-fat diet-induced obese rodent models (e.g., mice, rats) with parameters like food efficiency ratio (FER), serum isoflavone quantification via LC-MS/MS, and glucose tolerance tests .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data between this compound and structurally similar isoflavones?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies. Focus on substituent effects (e.g., prenylation in this compound vs. hydroxylation in daidzein). Use molecular docking to analyze binding affinities to α-glucosidase active sites . Validate findings with kinetic assays (e.g., competitive vs. non-competitive inhibition) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in isoflavone studies?
- Methodological Answer : Apply ANOVA with post hoc tests (e.g., Tukey’s, Scheffé) to compare treatment groups. Use nonlinear regression for IC50 calculations. Account for covariates (e.g., diet composition, sex differences) via generalized linear models (GLM). Report effect sizes and power analysis to ensure robustness .
Q. How do variations in experimental diets impact the interpretation of this compound’s metabolic effects?
- Methodological Answer : Standardize diets using formulations like AIN-93G, with precise documentation of isoflavone content (e.g., 0.1% w/w). Control for phytoestrogen contamination in basal diets, which may confound results. Use pair-fed control groups to distinguish direct compound effects from caloric intake changes .
Q. What strategies reconcile contradictory findings between in vitro bioactivity and in vivo efficacy of this compound?
- Methodological Answer : Investigate bioavailability via pharmacokinetic studies (e.g., serum/metabolite profiling). Assess tissue-specific uptake using radiolabeled compounds. Compare results across species (e.g., rodents vs. primates) and consider interspecies differences in metabolism (e.g., equol production) .
Q. How can transcriptomic and metabolomic approaches elucidate the biosynthesis pathway of this compound?
- Methodological Answer : Combine RNA-seq to identify candidate genes (e.g., CYP450s, prenyltransferases) in the phenylpropanoid pathway. Use CRISPR/Cas9-mediated gene knockout to validate enzymatic roles. Metabolomic profiling (LC-MS/MS) can track intermediate metabolites in mutant vs. wild-type plants .
Data Interpretation and Contradiction Analysis
Q. What factors contribute to inconsistent epidemiological data on isoflavones like this compound?
- Methodological Answer : Key factors include:
- Temporal exposure : Age-dependent effects (e.g., early-life vs. adult exposure).
- Dose thresholds : Non-linear dose-response relationships (e.g., U-shaped curves).
- Analytical variability : Differences in isoflavone quantification methods (e.g., total vs. aglycone forms). Address these via meta-regression analysis and standardized reporting guidelines .
Q. How should researchers design longitudinal studies to evaluate long-term safety of this compound?
- Methodological Answer : Use multi-cohort designs with staggered exposure periods. Monitor endocrine endpoints (e.g., estrogen receptor activity, thyroid function) and carcinogenic potential via histopathology. Include both low-isoflavone (control) and high-isoflavone diet groups, with rigorous blinding to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
